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Introduction

Tegileridine (formerly SHR-8554) is a novel, potent analgesic developed by Jiangsu Hengrui

Pharmaceuticals Co., Ltd. It functions as a biased agonist at the μ-opioid receptor (MOR).[1][2]

This technical guide provides a summary of the initial safety and toxicology profile of

Tegileridine, based on publicly available information. Tegileridine was first approved in China

in January 2024 for the treatment of moderate to severe postoperative pain following

abdominal surgery.[2][3]

Mechanism of Action
Tegileridine is a small molecule that acts as a biased agonist of the μ-opioid receptor (MOR),

which is a G protein-coupled receptor (GPCR).[1][2] Upon binding to the MOR, Tegileridine
preferentially activates the G-protein signaling pathway, which is primarily associated with

analgesia.[1][2][3] Concurrently, it only weakly recruits and activates the β-arrestin 2 pathway.

[1] This biased agonism is significant because the β-arrestin pathway is linked to many of the

typical adverse effects of opioids, such as respiratory depression and gastrointestinal

dysfunction.[2][3] By minimizing β-arrestin-2 recruitment, Tegileridine is designed to provide

effective pain relief with a reduced risk of these side effects.[2]

Some reports also suggest that Tegileridine's mechanism may involve the modulation of other

neurotransmitter systems, including the enhancement of GABAergic activity and the inhibition

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 9 Tech Support

https://www.benchchem.com/product/b12431433?utm_src=pdf-interest
https://www.benchchem.com/product/b12431433?utm_src=pdf-body
https://catalog.labcorp.com/toxicology/dart/fertility-and-early-embryonic-toxicity-study
https://pubmed.ncbi.nlm.nih.gov/37702218/
https://www.benchchem.com/product/b12431433?utm_src=pdf-body
https://www.benchchem.com/product/b12431433?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37702218/
https://cebs.niehs.nih.gov/cebs/get_file/accno/10895_14302/file/382104_G06_Ames_Summary_Data.pdf
https://www.benchchem.com/product/b12431433?utm_src=pdf-body
https://catalog.labcorp.com/toxicology/dart/fertility-and-early-embryonic-toxicity-study
https://pubmed.ncbi.nlm.nih.gov/37702218/
https://www.benchchem.com/product/b12431433?utm_src=pdf-body
https://catalog.labcorp.com/toxicology/dart/fertility-and-early-embryonic-toxicity-study
https://pubmed.ncbi.nlm.nih.gov/37702218/
https://cebs.niehs.nih.gov/cebs/get_file/accno/10895_14302/file/382104_G06_Ames_Summary_Data.pdf
https://catalog.labcorp.com/toxicology/dart/fertility-and-early-embryonic-toxicity-study
https://pubmed.ncbi.nlm.nih.gov/37702218/
https://cebs.niehs.nih.gov/cebs/get_file/accno/10895_14302/file/382104_G06_Ames_Summary_Data.pdf
https://www.benchchem.com/product/b12431433?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/37702218/
https://www.benchchem.com/product/b12431433?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


of glutamate release, as well as the blockade of voltage-gated calcium channels. However, its

primary and most well-documented mechanism is its biased agonism at the μ-opioid receptor.
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Caption: Biased agonism of Tegileridine at the μ-opioid receptor.

Preclinical Toxicology Profile
Detailed quantitative data and specific experimental protocols from preclinical toxicology

studies for Tegileridine are not extensively available in the public domain. Such data is

typically proprietary and submitted to regulatory agencies for drug approval. However, based

on standard pharmaceutical development practices, the preclinical safety evaluation of

Tegileridine would have included a battery of in vitro and in vivo studies to characterize its

toxicological profile. Below are the likely components of such an evaluation, along with

generalized experimental protocols.

Acute Toxicity
Objective: To determine the potential for toxicity from a single dose of the substance.

Typical Experimental Protocol: Studies would likely have been conducted in at least two

mammalian species (e.g., rats and mice) using the intended clinical route of administration

(intravenous). Escalating doses would be administered to determine the maximum tolerated

dose (MTD) and, if achievable, the median lethal dose (LD50). Animals would be observed
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for a set period (e.g., 14 days) for clinical signs of toxicity, and a gross necropsy would be

performed on all animals.

Repeated-Dose Toxicity
Objective: To characterize the toxicological effects of repeated exposure to the substance

over a defined period.

Typical Experimental Protocol: Studies of varying durations (e.g., 28 days, 90 days) would be

conducted in at least one rodent and one non-rodent species. The drug would be

administered daily at multiple dose levels. Endpoints would include clinical observations,

body weight, food consumption, hematology, clinical chemistry, urinalysis, and, at

termination, organ weights and histopathological examination of tissues. These studies are

crucial for identifying target organs of toxicity and determining the No-Observed-Adverse-

Effect Level (NOAEL).

Genotoxicity
Objective: To assess the potential for the substance to cause damage to genetic material.

Typical Experimental Protocol: A standard battery of tests would have been performed,

including:

A bacterial reverse mutation assay (Ames test): To detect gene mutations.

An in vitro chromosomal aberration test in mammalian cells (e.g., Chinese Hamster Ovary

- CHO cells): To detect chromosomal damage.

An in vivo micronucleus test in rodents: To assess chromosomal damage in a whole

animal system.

Safety Pharmacology
Objective: To investigate potential adverse effects on vital physiological functions.

Typical Experimental Protocol: A core battery of studies would have assessed the effects on

the cardiovascular, respiratory, and central nervous systems. This would include in vitro

assays, such as the hERG assay to evaluate the potential for QT interval prolongation, and
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in vivo studies in animals to monitor electrocardiogram (ECG), blood pressure, respiratory

rate, and neurological function.

Reproductive and Developmental Toxicology
Objective: To evaluate the potential for adverse effects on fertility and embryonic-fetal

development.

Typical Experimental Protocol:

Fertility and early embryonic development study: To assess effects on mating, fertility, and

early stages of gestation.

Embryo-fetal development studies: To evaluate the potential for teratogenicity.
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Caption: A typical workflow for preclinical safety and toxicology studies.

Clinical Safety Profile
The clinical safety of Tegileridine has been evaluated in Phase II and Phase III clinical trials,

primarily in the context of postoperative pain management. Overall, Tegileridine has been

reported to be generally well-tolerated.[4]

Adverse Events
The most commonly reported adverse events associated with Tegileridine are nausea and

vomiting.[4] In a Phase II/III clinical trial for postoperative pain following orthopedic surgery, the

incidence of treatment-emergent adverse events (TEAEs) and adverse events of special

interest (AESIs) were reported.

Table 1: Incidence of Adverse Events in a Phase II/III Orthopedic Surgery Trial
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Treatment
Group

Phase II
TEAEs (%)

Phase II AESIs
(%)

Phase III
TEAEs (%)

Phase III AESIs
(%)

Placebo - - 61.3 12.5

Tegileridine 0.05

mg
- - 81.0 29.1

Tegileridine 0.1

mg
- - 73.4 20.3

Tegileridine 0.2

mg
83.3 33.3 - -

Morphine - - 74.1 24.7

Data sourced

from a

multicenter,

randomized,

double-blind,

dose-explored,

active-controlled,

phase II/III

clinical trial.

Clinical Trial Protocols
Numerous clinical trials have been conducted or are ongoing to evaluate the efficacy and

safety of Tegileridine for postoperative pain. A general outline of a typical Phase III trial design

is as follows:

Study Design: Multicenter, randomized, double-blind, placebo- and active-controlled.

Patient Population: Adults experiencing moderate to severe acute pain following a specific

type of surgery (e.g., abdominal, orthopedic).

Intervention: Intravenous administration of Tegileridine at various doses, compared with a

placebo group and an active comparator group (e.g., morphine).
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Primary Endpoint: A measure of analgesic efficacy, such as the summed pain intensity

difference over a 24-hour period (SPID24).

Safety Endpoints: Incidence of treatment-emergent adverse events (TEAEs) and adverse

events of special interest (AESIs), including but not limited to nausea, vomiting, sedation,

respiratory depression, pruritus, and constipation.[5]
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Caption: A simplified workflow for a randomized controlled clinical trial.

Summary and Conclusion
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Tegileridine is a novel biased agonist at the μ-opioid receptor with a mechanism of action

designed to separate analgesic effects from common opioid-related adverse events. Clinical

data suggest that it is an effective analgesic for postoperative pain and is generally well-

tolerated, with a predictable side effect profile primarily consisting of nausea and vomiting.

While detailed preclinical toxicology data are not publicly available, the progression of

Tegileridine to clinical approval indicates that it has successfully passed a rigorous preclinical

safety evaluation as mandated by regulatory authorities. Further research and post-market

surveillance will continue to build upon the safety and toxicology profile of this new therapeutic

agent.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 9 / 9 Tech Support

https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b12431433?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b12431433?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

